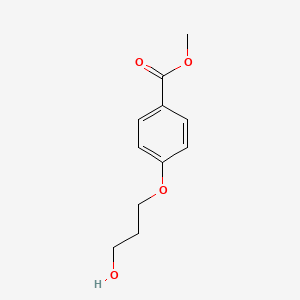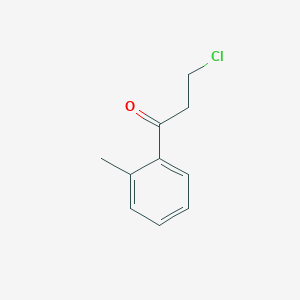
4-((4-Methylpiperazin-1-yl)methyl)phenol
Descripción general
Descripción
“4-((4-Methylpiperazin-1-yl)methyl)phenol” is a chemical compound with the CAS Number: 80166-00-3 and a molecular weight of 206.29 . It is also known as “[4-(4-methylpiperazin-1-yl)phenyl]methanamine” with a molecular weight of 205.3 .
Molecular Structure Analysis
The molecular structure of “4-((4-Methylpiperazin-1-yl)methyl)phenol” is represented by the linear formula: C12H18N2O . The compound belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Physical And Chemical Properties Analysis
The physical form of “4-((4-Methylpiperazin-1-yl)methyl)phenol” is described as a gum . It has a boiling point of 122 - 124 / 0.05mm .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound 4-((4-Methylpiperazin-1-yl)methyl)phenol has been studied for its potential antimicrobial properties. Research has shown that derivatives of this compound can interact with enzymes such as oxidoreductase, which are important in microbial metabolism. This interaction is stabilized by hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the enzyme’s binding site .
Molecular Modeling
Molecular modeling studies have utilized this compound to simulate docking with enzymes like oxidoreductase. The simulations help in understanding how the compound or its derivatives might inhibit enzyme activity, which is crucial for designing drugs with specific antimicrobial properties .
Synthesis of New Amides
The compound serves as a precursor in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. These amides have potential applications in various fields, including medicinal chemistry and material science .
Tyrosine Kinase Inhibition
Derivatives of 4-((4-Methylpiperazin-1-yl)methyl)phenol have been structurally characterized in relation to their ability to inhibit tyrosine kinases, which are therapeutic targets in leukemia treatment .
Non-linear Optical (NLO) Applications
This compound has been used to synthesize and crystallize non-linear optical single crystals. These crystals are investigated for their suitability in electro-optic device applications due to their favorable optical and electrical properties .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with proteins such asCarbonic Anhydrase 2 and Candidapepsin-2 . These proteins play crucial roles in various physiological processes, including pH regulation and protein degradation, respectively.
Mode of Action
This interaction could potentially alter the normal functioning of the proteins, leading to downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “4-((4-Methylpiperazin-1-yl)methyl)phenol”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with target proteins .
Propiedades
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)10-11-2-4-12(15)5-3-11/h2-5,15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNCSOWZLAPYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1320963.png)

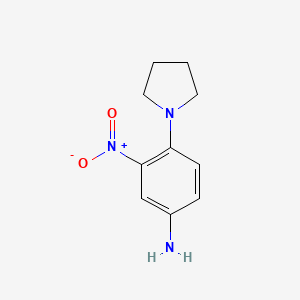
![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)
![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)
![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)
![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)

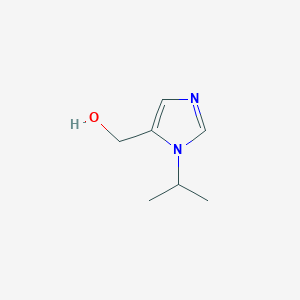
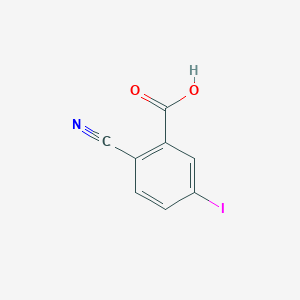
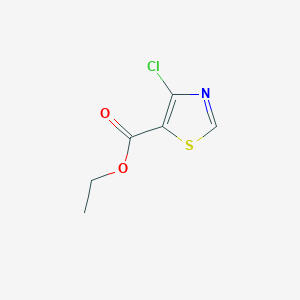
![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)
